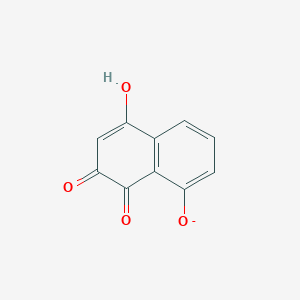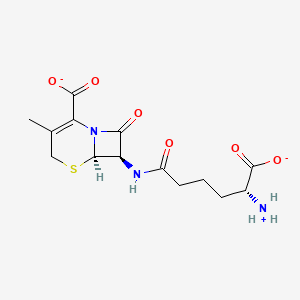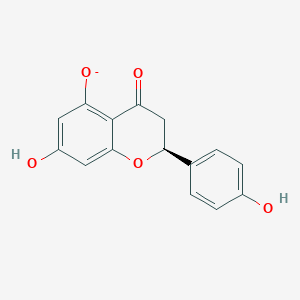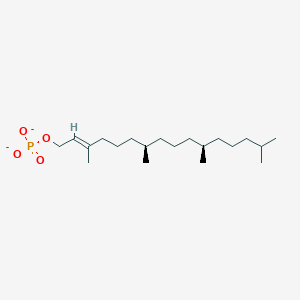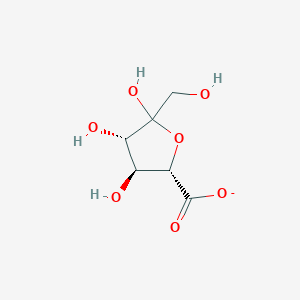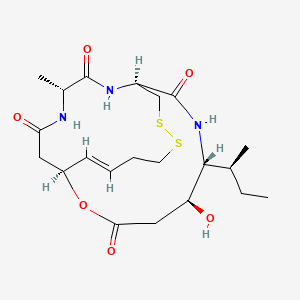
spiruchostatin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiruchostatin B is a natural product isolated from the culture broth of Pseudomonas species. It belongs to the FK228-family of natural products and is known for its potent histone deacetylase inhibitory activities and antineoplastic properties . This compound has a unique bicyclic depsipeptide structure with a disulfide linkage, which is crucial for its bioactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of spiruchostatin B involves a five-step process that includes an asymmetric aldol reaction. This synthesis can be carried out using an automated synthesizer to provide the crucial structure of cysteine-containing, depsipeptidic natural products . The synthetic route typically starts with the polymerization of building blocks, including derivatives of l-cysteine, malonyl CoA units, d-alanine, d-cysteine, and derivatives of l-valine or l-isoleucine .
Industrial Production Methods: Industrial production of this compound involves the overexpression of the spiruchostatin biosynthetic gene cluster in Pseudomonas species. This gene cluster encodes a hybrid nonribosomal peptide synthetase-polyketide synthase pathway, which is similar to that of FK228 . Overexpression of pathway regulatory genes can significantly increase the yield of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Spiruchostatin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its bioactivity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions of this compound include modified depsipeptides with enhanced histone deacetylase inhibitory activities. These modifications can lead to the development of more potent analogs for therapeutic applications .
Aplicaciones Científicas De Investigación
Spiruchostatin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a histone deacetylase inhibitor, making it a valuable tool in epigenetic research and cancer therapy . Its ability to enhance gene expression and selectively inhibit class I histone deacetylases makes it a promising candidate for developing new chemotherapeutic agents .
Mecanismo De Acción
Spiruchostatin B exerts its effects by inhibiting histone deacetylases, leading to the accumulation of acetylated histones and increased gene expression . This inhibition induces apoptosis in cancer cells through the production of reactive oxygen species and the activation of the mitochondrial pathway . The compound also activates Fas, caspase-8, and caspase-3, further promoting apoptosis .
Comparación Con Compuestos Similares
Similar Compounds: Spiruchostatin B is similar to other compounds in the FK228-family, including FK228 (romidepsin), FR901375, and thailandepsins . These compounds share a similar bicyclic depsipeptide structure and histone deacetylase inhibitory activities.
Uniqueness: What sets this compound apart from its analogs is its specific structure, which includes a derivative of l-isoleucine instead of l-valine found in spiruchostatin A . This structural difference contributes to its unique bioactivity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H33N3O6S2 |
|---|---|
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
(1S,5S,6R,9S,15E,20R)-6-[(2S)-butan-2-yl]-5-hydroxy-20-methyl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone |
InChI |
InChI=1S/C21H33N3O6S2/c1-4-12(2)19-16(25)10-18(27)30-14-7-5-6-8-31-32-11-15(21(29)24-19)23-20(28)13(3)22-17(26)9-14/h5,7,12-16,19,25H,4,6,8-11H2,1-3H3,(H,22,26)(H,23,28)(H,24,29)/b7-5+/t12-,13+,14+,15+,16-,19+/m0/s1 |
Clave InChI |
MJHZJODQLYCXHE-WXZCCWHXSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H]\2CC(=O)N[C@@H](C(=O)N[C@H](CSSCC/C=C2)C(=O)N1)C)O |
SMILES canónico |
CCC(C)C1C(CC(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C)O |
Sinónimos |
(1S,7E,9S,13S,14R,19R)-14-sec-butyl-13-hydroxy-19-methyl-3,4-dithia-15,17,20-triazabicyclo(7.7.6)docos-7-ene-11,16,18,21-tetrone spiruchostatin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-2-furancarboxamide](/img/structure/B1264249.png)
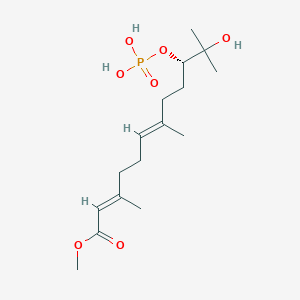
![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-3a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-9-hydroxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1264254.png)

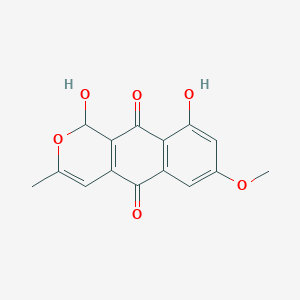
![2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264259.png)

